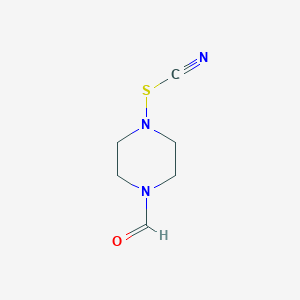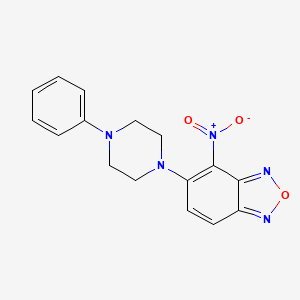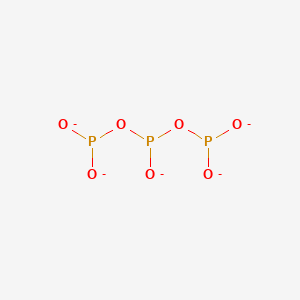
Triphosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphosphite is a chemical compound that contains three phosphite groups. It is known for its role in various chemical reactions and industrial applications. This compound compounds are often used as intermediates in the synthesis of other chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphosphite can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with alcohols or phenols in the presence of a base. This reaction typically occurs under mild conditions and produces this compound esters as the primary products .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous process that involves the reaction of phosphorus trichloride with alcohols or phenols in large reactors. The reaction is carefully controlled to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triphosphite compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphate compounds.
Reduction: Under certain conditions, this compound can be reduced to form phosphine derivatives.
Substitution: This compound can participate in substitution reactions where one of its groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphite compounds.
Wissenschaftliche Forschungsanwendungen
Triphosphite compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as antioxidants.
Industry: Used in the production of flame retardants, plasticizers, and stabilizers for polymers
Wirkmechanismus
The mechanism by which triphosphite exerts its effects involves its ability to donate or accept electrons in chemical reactions. This property makes it a versatile reagent in various chemical processes. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphite: Contains two phosphite groups and is less reactive than triphosphite.
Phosphate: Contains three phosphate groups and is more stable than this compound.
Phosphine: Contains a single phosphorus atom bonded to three hydrogen atoms and is more reactive than this compound.
Uniqueness
This compound is unique due to its intermediate reactivity and versatility in chemical reactions. It can participate in a wide range of reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
80038-21-7 |
|---|---|
Molekularformel |
O7P3-5 |
Molekulargewicht |
204.92 g/mol |
IUPAC-Name |
[dioxidophosphanyloxy(oxido)phosphanyl] phosphite |
InChI |
InChI=1S/O7P3/c1-8(2)6-10(5)7-9(3)4/q-5 |
InChI-Schlüssel |
MOJJVLGWOPTJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
[O-]P([O-])OP([O-])OP([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




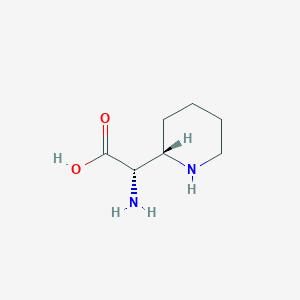

![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
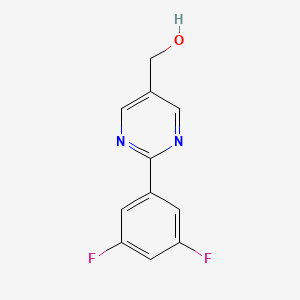
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

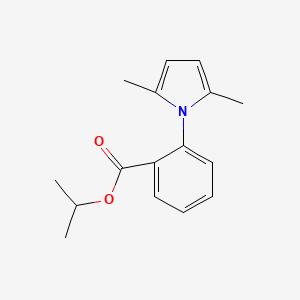
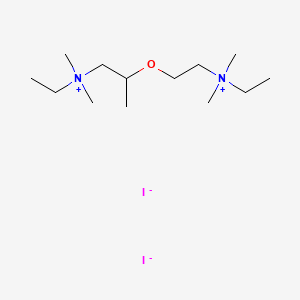
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
